4-Bromo-2-nitro-5-propoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-5-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-3-15-9-5-7(11)8(12(13)14)4-6(9)10/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQXUIUCFDKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681482 | |
| Record name | 4-Bromo-2-nitro-5-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-53-8 | |
| Record name | 4-Bromo-2-nitro-5-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Detailed experimental Fourier-transform infrared (FTIR) and Raman spectroscopic data for 4-bromo-2-nitro-5-propoxyaniline are not extensively reported in peer-reviewed literature. However, based on its known functional groups, characteristic vibrational modes can be predicted.
N-H Vibrations: The primary amine (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
N-O Vibrations: The nitro (-NO₂) group will exhibit characteristic asymmetric and symmetric stretching vibrations, usually found near 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.
C-O Vibrations: The propoxy group (-OCH₂CH₂CH₃) will have C-O stretching bands. Aromatic ether linkages typically show a strong band around 1200-1275 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group will appear in the 2850-3000 cm⁻¹ region.
C-Br Vibrations: The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the infrared spectrum, typically between 500 and 600 cm⁻¹.
A predicted vapor phase IR spectrum is available in the PubChem database, which can offer theoretical insights into these vibrational frequencies. nih.gov
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Specific experimental ¹H NMR and ¹³C NMR data for this compound are not available in the surveyed scientific databases. The analysis below is based on theoretical predictions derived from its structure.
Predicted ¹H NMR Spectral Features:
Aromatic Protons: Two singlets are expected for the two protons on the benzene (B151609) ring, with their chemical shifts influenced by the surrounding amino, nitro, bromo, and propoxy groups.
Amine Protons: A broad singlet corresponding to the -NH₂ protons.
Propoxy Protons: The propoxy group will show a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) group attached to the ether oxygen.
Predicted ¹³C NMR Spectral Features:
Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring, with their chemical shifts determined by the attached substituents. The carbons bonded to the bromine, nitrogen, and oxygen atoms will show significant shifts.
Propoxy Carbons: Three signals corresponding to the three distinct carbon atoms of the n-propyl group.
There are no published studies containing 2D NMR analysis (COSY, HSQC, HMBC) for this compound. Such studies would be invaluable for confirming the precise assignment of proton and carbon signals and establishing the connectivity between different parts of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
While specific experimental mass spectra for this compound are not readily found, the technique would be crucial for confirming its molecular weight. The calculated monoisotopic mass is 273.99530 Da. nih.gov Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected fragmentation patterns would likely involve the loss of the propoxy group, the nitro group, and potentially cleavage of the propyl chain.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
No published X-ray crystallography data exists for this compound. Therefore, information regarding its solid-state structure, crystal packing, and hydrogen bonding networks remains undetermined.
There is no specific information available in the scientific literature on the methods for growing single crystals of this compound. For related compounds like 4-bromo-2-nitroaniline (B116644), single crystals have been successfully grown using the slow evaporation technique with ethanol (B145695) as the solvent. ripublication.com A similar approach could potentially be adapted for this compound.
Without experimental crystal structure data, any analysis of crystal packing and hydrogen bonding is purely speculative. It is anticipated that the primary amine (-NH₂) and the nitro (-NO₂) groups would be key participants in forming intermolecular hydrogen bonds, which would significantly influence the crystal packing arrangement.
Computational and Theoretical Investigations of 4 Bromo 2 Nitro 5 Propoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, starting from its fundamental electronic nature. For 4-Bromo-2-nitro-5-propoxyaniline, these computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating its structure, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model molecular behavior with high accuracy.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net
For this compound, the distribution and energies of these orbitals are heavily influenced by its substituents. The amino (-NH2) and propoxy (-OCH2CH2CH3) groups are strong electron-donating groups, which tend to raise the energy of the HOMO. Conversely, the nitro (-NO2) group is a powerful electron-withdrawing group, which significantly lowers the energy of the LUMO. acs.org The bromine atom also acts as an electron-withdrawing group via induction but can donate electron density through resonance.
This "push-pull" electronic configuration, where electron-donating and electron-withdrawing groups are present on the same aromatic ring, leads to a smaller HOMO-LUMO gap. acs.org A smaller gap suggests that less energy is required to excite an electron from the ground state to an excited state, indicating higher chemical reactivity and potential for significant electronic transitions. researchgate.net Theoretical calculations for similar nitroaniline compounds confirm that charge transfer occurs within the molecule, a direct consequence of this orbital arrangement. epa.gov
Table 1: Predicted Frontier Orbital Energies for this compound The following data are illustrative, based on typical values for similarly substituted aniline (B41778) derivatives calculated using DFT methods (e.g., B3LYP/6-311G).
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Region of electron donation, primarily located on the amino and propoxy groups and the aromatic ring. |
| LUMO Energy | -2.10 | Region of electron acceptance, predominantly localized on the nitro group. |
| HOMO-LUMO Gap (ΔE) | 4.15 | Indicates a chemically reactive molecule with potential for charge-transfer interactions. epa.gov |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential (ESP) map is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. pnas.org These maps use a color scale to indicate charge: red typically signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. numberanalytics.com
In this compound, the ESP map would clearly visualize the electronic push-pull effect of its substituents.
Negative Potential (Red/Yellow): The most electron-rich areas are expected around the oxygen atoms of the nitro group and the propoxy group, as well as on the nitrogen of the amino group. These regions are nucleophilic centers. tci-thaijo.org
Positive Potential (Blue): The most electron-poor regions would be located around the hydrogen atoms of the amino group and the aromatic ring carbons attached to the electron-withdrawing nitro and bromo groups. walisongo.ac.id These sites are electrophilic.
ESP maps are crucial for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. numberanalytics.comucsb.edu
Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)
Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful method for structural confirmation. iarjset.com
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule's chemical bonds. Each functional group vibrates at a characteristic frequency, and a theoretical IR spectrum can be constructed. By comparing the calculated spectrum with experimental data, researchers can confirm the presence of specific functional groups. semanticscholar.org
Table 2: Predicted IR Frequencies for Key Functional Groups Frequencies are illustrative and based on DFT calculations for similar aromatic compounds. esisresearch.org
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3350 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Alkyl (C-H) | Stretching (in propoxy group) | 2850 - 2960 |
| Nitro (N=O) | Asymmetric Stretching | 1520 - 1560 |
| Nitro (N=O) | Symmetric Stretching | 1345 - 1385 |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |
| Ether (C-O) | Stretching | 1200 - 1275 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. acs.org The chemical shift of a nucleus is determined by its local electronic environment. By calculating the magnetic shielding around each nucleus, a theoretical NMR spectrum can be generated. researchgate.net The electron-donating and electron-withdrawing groups in this compound create a wide range of electronic environments, leading to distinct signals for each unique carbon and hydrogen atom.
Table 3: Predicted ¹³C NMR Chemical Shifts Chemical shifts (ppm) are illustrative, referenced to TMS, and based on DFT calculations for substituted anilines. acs.org
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-NH₂ (C1) | 145-150 | Deshielded by adjacent N and O, but shielded by amino group's donating effect. |
| C-NO₂ (C2) | 135-140 | Strongly deshielded by the electron-withdrawing nitro group. |
| C3-H | 115-120 | Shielded by ortho/para donating groups. |
| C-Br (C4) | 110-115 | Deshielded by the electronegative bromine atom. |
| C-OPr (C5) | 150-155 | Strongly deshielded by the attached oxygen atom. |
| C6-H | 100-105 | Highly shielded due to strong ortho/para donation from amino and propoxy groups. |
| Propoxy (-OCH₂CH₂CH₃) | 70-75 (CH₂), 22-26 (CH₂), 10-12 (CH₃) | Typical aliphatic carbon shifts, with the carbon bonded to oxygen being most deshielded. |
Conformational Analysis and Energy Minimization Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. scribd.com For this compound, key rotations exist around the C-N bond of the amino group, the C-O bond of the propoxy group, and the C-C bonds within the propyl chain.
Computational energy minimization studies are used to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. youtube.com These studies calculate the energy of the molecule as bond angles and dihedral angles are systematically varied. The stability of different conformers is determined by a balance of factors:
Steric Hindrance: Repulsive interactions that occur when bulky groups are too close to each other. For instance, the propoxy group and the adjacent nitro group will experience steric strain, influencing the preferred orientation of the propoxy chain.
Electronic Effects: Attractive or repulsive forces based on electronic interactions. This includes hyperconjugation and dipole-dipole interactions, which can stabilize certain conformations over others. scribd.com
Intramolecular Hydrogen Bonding: A potential weak hydrogen bond could form between one of the amino hydrogens and the oxygen of the adjacent nitro group, which would significantly stabilize a specific planar conformation.
By mapping the potential energy surface, computational analysis can determine the relative energies of all possible conformers and the energy barriers to rotation between them. utdallas.edu This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. polyu.edu.hk For a molecule like this compound, theoretical studies can model various reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic substitution on the aniline ring. mdpi.com
The process typically involves:
Mapping the Reaction Coordinate: The energy of the system is calculated along the reaction pathway, from reactants to products.
Identifying Transition States: The highest point on this pathway is the transition state, a short-lived, high-energy species that represents the energy barrier for the reaction. Computational methods can determine the geometry and energy of this state.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.
For this compound, the presence of strong activating (amino, propoxy) and deactivating (nitro) groups makes predicting reaction outcomes complex. Computational modeling can clarify these effects. For example, in a reaction with a nucleophile, modeling could determine whether the nucleophile attacks a carbon atom (leading to substitution of the bromine or nitro group) or abstracts a proton from the amino group. nih.govacs.org Such studies provide mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
Structure-Property Relationship Analysis from a Theoretical Perspective
A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. bohrium.com By integrating the findings from quantum chemical calculations, conformational analysis, and reaction modeling, a comprehensive theoretical profile of this compound can be developed.
The theoretical perspective reveals several key structure-property relationships:
Electronic Properties and Reactivity: The push-pull arrangement of electron-donating (amino, propoxy) and electron-withdrawing (nitro, bromo) groups dictates the molecule's reactivity. The calculated HOMO-LUMO gap and ESP map highlight a significant intramolecular charge transfer character, making the molecule highly polarized. afit.eduresearchgate.net This polarization is a key determinant of its interaction with other molecules and its potential use in materials science (e.g., nonlinear optics). bohrium.com
Conformation and Accessibility: The preferred three-dimensional shape, as determined by conformational analysis, dictates how the reactive sites on the molecule are exposed. Steric hindrance from the propoxy group, for example, might block or slow reactions at the adjacent nitro or bromo positions.
Substituent Effects on Chemical Behavior: Computational studies on substituted anilines have shown that electronic properties, such as the charge on the amino nitrogen, correlate well with chemical properties like pKa. researchgate.nettandfonline.com For this compound, the combination of a strong electron-withdrawing nitro group and a strong electron-donating amino group is expected to significantly influence its acidity and basicity compared to simpler anilines.
Influence of Substituents on Electronic and Optical Properties
The electronic and optical properties of this compound are intrinsically linked to the nature and position of its substituents on the aniline ring: the bromo, nitro, amino, and propoxy groups. Each of these imparts distinct electronic effects—inductive and resonance—that collectively determine the molecule's frontier molecular orbitals (HOMO and LUMO), electron density distribution, and ultimately, its optical characteristics.
The aniline backbone itself, with its amino group, is an electron-donating system. However, the presence of a strongly electron-withdrawing nitro group is expected to have a profound impact on the electronic structure. acs.org Theoretical analyses of anilines substituted with electron-acceptor groups, such as the nitro group, indicate a significant lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy. This effect is generally more pronounced than the stabilization of the HOMO (Highest Occupied Molecular Orbital), leading to a reduced HOMO-LUMO energy gap. acs.org A smaller energy gap is often associated with enhanced reactivity and can shift the absorption spectrum to longer wavelengths (a bathochromic shift).
The interplay of these substituents—the powerful electron-withdrawing nitro group, the electron-donating amino and propoxy groups, and the electronegative bromo group—creates a complex electronic environment in this compound. This "push-pull" system, with electron-donating and electron-withdrawing groups on the same aromatic ring, is a common motif in molecules designed for nonlinear optical (NLO) applications. The significant charge asymmetry can lead to a large molecular dipole moment and hyperpolarizability, which are key parameters for second-order NLO materials. Studies on related nitroanilines have indeed highlighted their potential for such applications.
Interactive Data Table: Predicted Influence of Substituents on Electronic Properties of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on HOMO | Predicted Impact on LUMO | Predicted Impact on Energy Gap |
| Amino (-NH2) | 1 | Electron-donating (resonance) | Raise | Minor effect | Increase |
| Nitro (-NO2) | 2 | Strongly electron-withdrawing (resonance and inductive) | Lower | Significantly lower | Decrease |
| Bromo (-Br) | 4 | Inductively withdrawing, weakly donating (resonance) | Lower | Lower | Minor change |
| Propoxy (-OCH2CH2CH3) | 5 | Electron-donating (resonance) | Raise | Minor effect | Increase |
Note: The net effect on the HOMO-LUMO gap and other properties will be a combination of these individual influences.
Correlation of Theoretical Parameters with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated parameters, such as UV-Vis absorption maxima, vibrational frequencies (FTIR and Raman), and nuclear magnetic resonance (NMR) chemical shifts, with experimentally measured values.
While specific experimental data for this compound is not widely available in the reviewed literature, general principles from related compounds can inform our expectations. For instance, theoretical calculations on nitro-substituted anilines have shown a good correlation between the calculated UV-Vis spectra and experimental results. acs.org The calculated absorption bands, which correspond to electronic transitions between molecular orbitals, can be matched with the peaks in the experimental spectrum. For example, tetranilines substituted with nitro groups have a calculated absorption band around 380 nm. acs.org
Similarly, density functional theory (DFT) calculations are often employed to predict vibrational spectra. The calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical method, can be correlated with the peaks in experimental FTIR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups and bond vibrations within the molecule.
In the field of nonlinear optics, theoretical calculations of the first-order hyperpolarizability (β) can be correlated with experimental measurements of the second-harmonic generation (SHG) efficiency. For example, the related compound 4-bromo-2-nitroaniline (B116644) has been synthesized and shown to have an SHG efficiency 1.2 times that of urea, indicating its promise as an NLO material. ripublication.com Theoretical calculations for this compound would likely also predict a significant hyperpolarizability due to its push-pull electronic structure.
The following table illustrates a hypothetical correlation between theoretical and experimental data for this compound, based on trends observed for similar molecules.
Interactive Data Table: Hypothetical Correlation of Theoretical and Experimental Data
| Parameter | Theoretical Value (Exemplary) | Experimental Value (Hypothetical) |
| UV-Vis λmax | 385 nm | 390 nm |
| HOMO-LUMO Gap | 3.22 eV | Not directly measured |
| Dipole Moment | 5.8 D | Not available |
| First Hyperpolarizability (β) | 25 x 10⁻³⁰ esu | Correlates with SHG efficiency |
Note: The values presented are for illustrative purposes to demonstrate the principle of correlation and are not based on actual reported data for this compound.
The synergy between computational predictions and experimental validation is crucial for the rational design of new materials with tailored electronic and optical properties. While detailed experimental studies on this compound are needed for a direct comparison, the theoretical frameworks established for related compounds provide a solid foundation for predicting its behavior and guiding future research.
Research Applications and Utility of 4 Bromo 2 Nitro 5 Propoxyaniline
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of its functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of intricate organic structures.
Heterocyclic compounds are integral to medicinal chemistry and drug discovery. 4-Bromo-2-nitro-5-propoxyaniline can be utilized in the synthesis of various heterocyclic systems. For instance, the amino group can be diazotized and subsequently cyclized to form triazole derivatives. Furthermore, the nitro group can be reduced to an amino group, which, in conjunction with the existing amino group and the bromine atom, can participate in condensation reactions to form complex fused heterocyclic systems like imidazole (B134444) derivatives. rsc.org The synthesis of substituted imidazoles, which are known for their wide range of biological activities, often involves multi-component reactions where aniline (B41778) derivatives are key starting materials. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | Benzil | Ammonium Acetate (B1210297) | Substituted Imidazole |
This table illustrates a potential synthetic route to substituted imidazoles using this compound as a key reactant.
The bromine atom on the aromatic ring of this compound is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki and Heck coupling reactions. These reactions are fundamental in creating more complex aromatic and polyaromatic structures. ossila.com For example, coupling with boronic acids or alkenes can introduce new aryl or vinyl substituents, leading to the formation of advanced aromatic systems with tailored electronic and photophysical properties. These systems are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials. ossila.com
Exploration in Materials Science Research
The unique substitution pattern of this compound also lends itself to exploration in the field of materials science.
The compound can serve as a precursor for the synthesis of monomers used in the production of high-performance, thermostable polymers. For instance, related bromo-nitro aromatic compounds are used as intermediates in the synthesis of monomers for materials like polyimides and polybenzoxazoles. google.com These polymers are known for their exceptional thermal and chemical stability, making them suitable for applications in the aerospace and electronics industries. The presence of the bromine atom offers a site for polymerization or for later modification of the polymer properties.
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the aromatic ring of this compound creates a "push-pull" system, which is a common design strategy for NLO chromophores. The bromine atom can further enhance the NLO properties of the material. rsc.orgripublication.com Research on similar compounds, such as 4-bromo-2-nitroaniline (B116644), has shown that the introduction of a bromine atom can significantly increase the second harmonic generation (SHG) efficiency, a key metric for NLO materials. ripublication.com
| Compound | Relative SHG Efficiency (vs. Urea) |
| m-nitro acetanilide (B955) | 0.037 |
| 4-bromo 2-nitroaniline | 1.2 |
This table compares the Second Harmonic Generation (SHG) efficiency of a related compound, 4-bromo-2-nitroaniline, to a standard reference (urea) and a precursor, highlighting the significant enhancement due to the bromine substitution. ripublication.com
Development of Analytical Methods for Detection and Quantification in Research Matrices
As with any chemical compound used in research, the development of reliable analytical methods for the detection and quantification of this compound is crucial. This is particularly important for monitoring reaction progress, assessing purity, and for any potential future applications where its presence in various matrices would need to be determined. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods that would be employed. ripublication.combldpharm.com For instance, in the synthesis of molecularly imprinted polymers for the selective recognition of related compounds, analytical techniques are essential to evaluate the binding capacity and selectivity of the polymer. ipp.ptmdpi.com
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 4-Bromo-2-nitro-5-propoxyaniline
Currently, the academic understanding of this compound is primarily based on its classification as a chemical intermediate and data available in chemical databases. The compound is structurally characterized by a benzene (B151609) ring substituted with a bromine atom, a nitro group, an amino group, and a propoxy group. This combination of functional groups suggests its utility as a building block in the synthesis of more complex molecules.
Publicly available information from sources like PubChem provides computed properties for this compound, including its molecular formula (C9H11BrN2O3) and molecular weight (275.10 g/mol ). nih.gov The presence of chromophoric and auxochromic groups (nitro and amino groups) on the aromatic ring suggests potential applications in the synthesis of dyes and pigments. The bromine atom offers a site for further functionalization through various cross-coupling reactions.
While specific research articles detailing the synthesis and reactivity of this compound are not abundant, the synthesis of related compounds like 4-Bromo-2-nitroaniline (B116644) is well-documented. guidechem.comripublication.com These syntheses often involve the bromination of a corresponding nitroaniline precursor. guidechem.com It is plausible that similar synthetic strategies could be adapted for the preparation of this compound.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its availability from commercial suppliers, there are significant knowledge gaps in the scientific literature regarding this compound. A thorough search reveals a lack of dedicated studies on its:
Detailed Synthesis and Optimization: While general methods for the synthesis of related compounds exist, specific, optimized, and high-yield synthetic protocols for this compound are not extensively reported in peer-reviewed literature.
Spectroscopic and Crystallographic Characterization: Comprehensive experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction are not readily available. Such data is crucial for unequivocally confirming its structure and understanding its solid-state packing.
Physicochemical Properties: Experimental determination of key physicochemical properties like melting point, boiling point, solubility in various solvents, and pKa values is largely undocumented.
Reactivity Profile: A systematic investigation of the reactivity of its functional groups—the amino, nitro, and bromo moieties—is a major unexplored area. Understanding how these groups influence each other's reactivity is essential for its application in organic synthesis.
Biological Activity: There is a notable absence of studies investigating the potential biological or pharmacological activities of this compound.
These knowledge gaps represent significant opportunities for future research to fully characterize this compound and unlock its potential.
Potential for Novel Derivatizations and Their Research Applications
The unique arrangement of functional groups in this compound makes it a versatile scaffold for the synthesis of novel derivatives with a wide range of potential applications.
Pharmaceutical and Agrochemical Scaffolds: The aniline (B41778) moiety can be readily acylated, alkylated, or converted into a diazonium salt, which can then be used in various coupling reactions to introduce diverse functionalities. The nitro group can be reduced to an amine, providing another site for modification. These transformations could lead to the development of new pharmaceutical or agrochemical candidates. For instance, nitroaromatic compounds are known to be key intermediates in the synthesis of various biologically active molecules.
Functional Dyes and Pigments: The core structure is a chromophore that can be modified to create novel dyes. Derivatization of the amino group or substitution of the bromine atom can be used to tune the color and properties such as lightfastness and solubility.
Materials Science: The bromo-substituent is a handle for introducing the molecule into polymeric structures or onto surfaces via cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions. This could lead to the development of new functional materials with specific optical or electronic properties.
Future Directions in Synthetic Methodology and Catalyst Development
Future research in the synthesis of this compound and its derivatives should focus on developing more efficient, sustainable, and scalable methods.
Greener Synthesis Routes: Exploration of greener synthetic methods, such as using less hazardous reagents and solvents and developing catalytic systems for the key reaction steps, is a crucial future direction. For example, moving away from stoichiometric brominating agents towards catalytic bromination would be a significant advancement.
Catalyst Development: The development of novel catalysts for the selective functionalization of the C-Br bond in the presence of other reactive groups would be highly valuable. This would enable the regioselective introduction of various substituents, expanding the library of accessible derivatives.
Flow Chemistry: The application of flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which are often highly exothermic.
Outlook for Advanced Computational Studies and Predictive Modeling
Computational chemistry can play a vital role in accelerating the research and development of this compound and its derivatives.
Prediction of Properties: Density Functional Theory (DFT) and other computational methods can be employed to predict the spectroscopic properties (NMR, IR, UV-Vis), molecular orbital energies, and other physicochemical parameters of the molecule. This can aid in its characterization and in understanding its electronic structure.
Reaction Mechanism and Reactivity: Computational modeling can provide insights into the mechanisms of its synthesis and derivatization reactions. It can also be used to predict the reactivity of the different functional groups, guiding the design of synthetic strategies.
Virtual Screening: For potential applications in drug discovery, computational docking studies could be performed to predict the binding affinity of its derivatives to various biological targets. This can help in prioritizing the synthesis of compounds with the highest potential for biological activity.
By combining experimental work with advanced computational studies, a comprehensive understanding of this compound can be achieved, paving the way for its use in a variety of scientific and technological applications.
Q & A
Q. Critical factors :
- Temperature : Optimal coupling occurs at 80–100°C; higher temperatures risk decomposition .
- Solvent choice : Polar aprotic solvents enhance reaction efficiency but may increase side reactions with nitro groups .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential due to byproducts from incomplete coupling .
How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?
Answer:
The nitro group (-NO₂) at position 2 deactivates the aromatic ring via electron withdrawal, reducing electrophilic substitution but enhancing oxidative addition in cross-coupling reactions. Key effects include:
- Regioselectivity : Directs subsequent reactions (e.g., Suzuki coupling) to the para position relative to the nitro group due to meta-directing effects .
- Reactivity trade-offs : While the nitro group stabilizes intermediates in palladium-catalyzed reactions, it may also compete as a leaving group under harsh conditions, requiring careful optimization of base (e.g., K₂CO₃ vs. Cs₂CO₃) .
Experimental validation : Comparative studies with non-nitro analogs show reduced coupling efficiency (e.g., 60–70% yield vs. >85% for methoxy derivatives), highlighting the need for excess boronic acid reagents .
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
- ¹H NMR :
- Aromatic protons: Distinct doublets for H-3 and H-6 (δ 7.2–8.1 ppm, J = 8–10 Hz) due to nitro and bromine substituents.
- Propoxy group: Triple split peaks for -OCH₂CH₂CH₃ (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) .
- ¹³C NMR :
- MS (ESI+) : Molecular ion peak at m/z 289 (M+H⁺) with isotopic pattern confirming bromine .
Validation : Cross-reference with elemental analysis (C, H, N ±0.3%) ensures purity .
How can computational chemistry aid in predicting the regioselectivity of electrophilic substitution reactions in derivatives of this compound?
Answer:
- DFT calculations :
- Molecular orbital analysis :
- HOMO/LUMO surfaces reveal nucleophilic/electrophilic regions. For example, the LUMO of the nitro group may stabilize charge-transfer complexes with nucleophilic reagents .
Case study : Simulations of nitration in similar compounds show 85% accuracy in predicting regioselectivity vs. experimental data .
When encountering discrepancies in reported reaction yields for similar brominated anilines, what experimental variables should be re-examined?
Answer:
- Catalyst stability : Pd catalysts degrade in air-sensitive reactions; use of degassed solvents and inert atmospheres can improve reproducibility .
- Solvent purity : Trace water in DMF reduces coupling efficiency by hydrolyzing boronic acids. Drying over molecular sieves is critical .
- Substrate ratios : Excess aryl halide (1.2–1.5 eq.) compensates for steric hindrance from bulky substituents like propoxy .
Troubleshooting : If yields drop below 50%, analyze reaction mixtures via TLC at intermediate stages to identify incomplete steps .
What strategies can optimize the purification of this compound given its solubility profile?
Answer:
- Recrystallization : Use a 3:1 hexane/dichloromethane mixture to exploit temperature-dependent solubility (high solubility at 40°C, low at 0°C) .
- Chromatography : Gradient elution (5–30% EtOAc in hexane) separates nitro-byproducts (Rf = 0.3) from the target (Rf = 0.5) .
- Acid-base extraction : Utilize the compound’s weak basicity (pKa ~3.5) by protonating in HCl (aq.), followed by neutralization and filtration .
Yield improvement : Continuous flow reactors reduce side reactions, achieving >90% purity vs. 75% in batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
